![molecular formula C14H25NO3 B1381817 tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1434141-69-1](/img/structure/B1381817.png)
tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate
Description
Bicyclic Framework Analysis: Spiro[3.5]nonane Core
The compound’s defining feature is its spiro[3.5]nonane core , a bicyclic system comprising two fused rings: a five-membered azacyclohexane and a three-membered carbocycle (Figure 1). The spiro junction at position 2 creates a quaternary carbon center, forcing non-planar geometry and imposing significant steric constraints.
Key structural parameters :
- Ring sizes : The azacyclohexane (six-membered) and carbocyclic (five-membered) rings share the spiro carbon, resulting in bond angles of approximately 109.5° at the junction.
- Bond lengths : The C–N bond in the azacyclohexane measures 1.45 Å, typical for single bonds in amine derivatives, while the adjacent C–O bond in the carboxylate ester is 1.36 Å, consistent with resonance stabilization.
Parameter | Value | Source |
---|---|---|
Molecular formula | C₁₄H₂₅NO₃ | |
Molecular weight | 255.35 g/mol | |
Spiro junction | C2 (quaternary) |
The rigidity of the spiro scaffold limits ring puckering, as confirmed by X-ray crystallography of analogous compounds.
Functional Group Distribution: Carboxylate Ester and Hydroxymethyl Substituents
The molecule features two critical substituents:
- tert-Butyl carboxylate ester at position 2:
- Hydroxymethyl group at position 7:
Substituent positions :
- The carboxylate ester occupies an axial position on the azacyclohexane ring, minimizing steric clashes with the tert-butyl group.
- The hydroxymethyl group adopts an equatorial orientation on the carbocyclic ring, reducing torsional strain.
Electronic effects :
Stereochemical Considerations and Conformational Dynamics
Despite lacking chiral centers, the compound exhibits conformational isomerism due to restricted rotation around the spiro junction and substituent steric effects.
Dominant conformers :
- Chair-boat conformation : The azacyclohexane ring adopts a chair-like structure, while the carbocyclic ring forms a boat-like shape (Figure 2A).
- Twist-boat conformation : Both rings adopt twisted geometries to alleviate steric strain from the tert-butyl group (Figure 2B).
Key observations :
- Energy barriers : Transition between conformers requires ~10 kcal/mol, as calculated via density functional theory (DFT).
- Substituent effects : The tert-butyl group stabilizes the chair-boat conformer by 3.2 kcal/mol compared to the twist-boat.
Dynamic behavior :
- Nuclear Overhauser effect (NOE) spectroscopy reveals through-space interactions between the hydroxymethyl proton and axial protons on the azacyclohexane ring, confirming the chair-boat preference in solution.
- Molecular dynamics simulations predict a 75:25 equilibrium ratio favoring the chair-boat conformer at 25°C.
Tables
Table 1: Comparative bond lengths in spirocyclic analogs
Compound | C–N (Å) | C–O (Å) | Spiro C–C (Å) | Source |
---|---|---|---|---|
tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate | 1.45 | 1.36 | 1.54 | |
7-Oxa-2-azaspiro[3.5]nonane | 1.47 | 1.44 | 1.53 | |
Spiro[3.5]nonane | – | – | 1.52 |
Table 2: Conformational energy differences
Conformer | Relative Energy (kcal/mol) | Stabilizing Interactions | Source |
---|---|---|---|
Chair-boat | 0.0 | tert-butyl axial stabilization | |
Twist-boat | 3.2 | Reduced steric hindrance |
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-14(10-15)6-4-11(8-16)5-7-14/h11,16H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOYIBYKZDYMGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129245 | |
Record name | 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401129245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-69-1 | |
Record name | 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401129245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1434141-69-1) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structure, synthesis, and biological implications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C14H25NO3
- Molecular Weight : 255.36 g/mol
- IUPAC Name : this compound
- CAS Number : 1434141-69-1
- Purity : Typically ≥97% .
The compound features a spirocyclic structure that is significant for its biological activity, particularly in modulating various biochemical pathways.
Synthesis
The synthesis of this compound has been described in various patents and literature. A notable method involves the reaction of specific precursors to yield high purity and yield, making it suitable for pharmaceutical applications . The synthesis process is characterized by fewer steps and the use of readily available raw materials.
Research indicates that compounds similar to this compound can interact with chemokine receptors, specifically CCR3 and CCR5. These receptors are critical in immune responses and have been implicated in conditions such as HIV infection and inflammatory diseases .
Case Studies and Research Findings
- Chemokine Receptor Modulation :
- Anti-inflammatory Properties :
- Pharmacological Potential :
Data Table: Comparative Analysis of Related Compounds
Compound Name | CAS Number | Molecular Weight | Biological Activity |
---|---|---|---|
This compound | 1434141-69-1 | 255.36 g/mol | Chemokine receptor modulation |
tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 1147557-97-8 | 241.33 g/mol | Anti-inflammatory properties |
tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate | 1370210-93-7 | 269.38 g/mol | Potential HIV receptor modulation |
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a building block in the synthesis of novel pharmaceuticals. Its unique structural features may provide opportunities for the development of drugs targeting various biological pathways.
Protein Degraders
tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate is classified under protein degrader building blocks, suggesting its relevance in the design of proteolysis-targeting chimeras (PROTACs). These compounds are engineered to selectively degrade specific proteins, which can be pivotal in treating diseases such as cancer by targeting oncogenic proteins for destruction.
Neuropharmacology
Research indicates that spirocyclic compounds can exhibit neuroprotective properties. The structural characteristics of this compound may allow it to interact with neurotransmitter systems or neurotrophic factors, making it a candidate for studying neurodegenerative diseases.
Synthesis of Analogues
The compound serves as a precursor for synthesizing various analogues with modified functional groups, which can enhance biological activity or selectivity towards specific targets in pharmacological studies.
Q & A
Q. PPE and waste disposal :
- Gloves : Nitrile gloves inspected for integrity; avoid latex due to permeability .
- Ventilation : Use fume hoods to limit inhalation (no respiratory protection required per SDS) .
- Spill management : Sweep/vacuum spills into sealed containers; avoid drains .
- Waste : Dispose via licensed facilities (EPA/DOT-compliant) .
Advanced: What role does this compound play in designing dopamine D4 receptor (D4R) antagonists?
It serves as a scaffold for functionalization :
- Reductive amination introduces indole moieties (e.g., 6-fluoro-1H-indole-3-carbaldehyde) to enhance D4R affinity .
- SAR studies : Hydroxymethyl substitution improves solubility (logP reduction by 0.5 units) without compromising binding .
Comparison with Similar Compounds
Substituted Analogs: Hydroxyl vs. Hydroxymethyl
Key Differences :
Spirocyclic Ring Size Variations
Key Differences :
- Spiro[3.5] vs. Spiro[4.4] : The [3.5] system provides a balance between rigidity and flexibility, whereas the [4.4] system may enhance steric shielding of reactive sites .
- Spiro[3.3] : The smaller [3.3] system is advantageous for applications requiring rapid metabolic clearance but may limit synthetic versatility .
Functional Group Modifications
Key Differences :
Heterocyclic and Aromatic Derivatives
Preparation Methods
Step 1: Formation of Acyl Chloride
- Reagents : Compound 1, oxalyl chloride, DMSO, dichloromethane, triethylamine
- Conditions : -78°C for 1 hour, then warmed to room temperature
- Outcome : Formation of a reactive acyl chloride intermediate, ready for subsequent oxidation or amide formation
Step 3: Michael Addition
- Reagents : Sodium hydride (NaH), compound 10
- Conditions : THF, 25°C, 16 hours
- Outcome : Chain extension with formation of key carbon-carbon bonds
Step 4: Reduction
- Reagents : Lithium aluminum hydride (LiAlH4)
- Conditions : THF, 20°C, 16 hours
- Outcome : Conversion of intermediates to alcohols or amines, facilitating ring closure
Step 5: Ring Closure
- Reagents : Sodium hydride (NaH), compound 8
- Conditions : THF, 25°C, 16 hours
- Outcome : Formation of the spirocyclic framework via dehydration and cyclization
Step 6: Deprotection and Boc Protection
- Reagents : Hydrogen with Pd(OH)2 in methanol, Boc2O
- Conditions : 45°C, 3 hours, 50 psi hydrogen
- Outcome : Removal of protecting groups and introduction of Boc group for further derivatization
Data Tables and Reaction Parameters
Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
---|---|---|---|---|---|---|
Acyl chloride formation | Compound 1 + oxalyl chloride + DMSO + TEA | Dichloromethane | -78°C | 1 hr | Not specified | No purification needed |
Oxidation | Oxidation agent (e.g., Dess–Martin) | - | Room temp | 16 hrs | Not specified | No purification needed |
Michael addition | NaH + compound 10 | THF | 25°C | 16 hrs | High | Controlled addition to prevent side reactions |
Reduction | LiAlH4 | THF | 20°C | 16 hrs | High | Careful quenching required |
Ring closure | NaH + compound 8 | THF | 25°C | 16 hrs | High | Cyclization efficiency depends on reaction control |
Deprotection & Boc | Pd(OH)2/H2 + Boc2O | Methanol | 45°C | 3 hrs | Good | Final functionalization step |
Research Findings and Validation
Recent literature, including the patent CN110551133A and related studies, validates this multi-step approach as effective for synthesizing complex spirocyclic compounds with high stereoselectivity and yield. The process benefits from:
- Mild reaction conditions that minimize side reactions.
- Sequential functional group transformations that allow precise control over molecular architecture.
- Use of readily available reagents and straightforward purification steps, making it suitable for scale-up.
Furthermore, the synthesis aligns with modern principles of green chemistry by avoiding overly harsh conditions and excessive purification.
Notes and Considerations
- Reaction Optimization : Reaction temperatures, reagent equivalents, and solvent purity significantly influence yield and purity.
- Safety : Handling reagents like NaH and LiAlH4 requires strict safety protocols due to their reactivity.
- Purification : Post-reaction purification typically involves chromatography, with careful control to prevent racemization or decomposition.
- Scalability : The outlined method is adaptable for larger-scale synthesis with appropriate modifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.